4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid

CAS No.:

Cat. No.: VC13700713

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23NO4 |

|---|---|

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | 4-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]benzoic acid |

| Standard InChI | InChI=1S/C21H23NO4/c23-20(24)19-8-6-16(7-9-19)14-17-10-12-22(13-11-17)21(25)26-15-18-4-2-1-3-5-18/h1-9,17H,10-15H2,(H,23,24) |

| Standard InChI Key | XLFPXXBMDBGLOB-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CN(CCC1CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

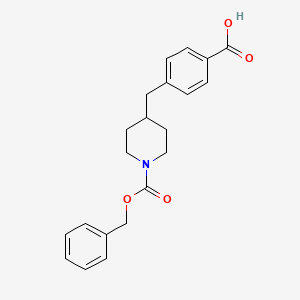

4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid (IUPAC name: 4-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]benzoic acid) is defined by the molecular formula C₂₁H₂₃NO₄ and a molecular weight of 353.4 g/mol. The structure comprises a piperidine ring substituted at the 1-position with a benzyloxycarbonyl group and at the 4-position with a methylene bridge linking to a para-substituted benzoic acid (Figure 1).

Stereochemical Considerations

While stereochemical data for this specific compound remains uncharacterized in available literature, analogous piperidine derivatives often exhibit chirality at the piperidine nitrogen or adjacent carbon centers. The presence of the Cbz group typically introduces conformational restrictions, influencing receptor binding profiles .

Spectroscopic Identification

Key spectroscopic identifiers include:

-

InChIKey: XLFPXXBMDBGLOB-UHFFFAOYSA-N

-

Canonical SMILES: C1CN(CCC1CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

These descriptors facilitate unambiguous chemical tracking in databases and synthetic workflows.

Physicochemical Properties

The compound’s solubility and stability profiles derive from its dual hydrophobic (benzyl) and hydrophilic (carboxylic acid) regions:

The carboxylic acid group enables salt formation, potentially enhancing bioavailability in drug formulations .

Synthetic Methodologies

Strategic Approaches

Synthesis of 4-((1-((benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid likely follows established routes for Cbz-protected piperidines:

-

Piperidine Protection: Introduction of the Cbz group via reaction with benzyl chloroformate under basic conditions .

-

Alkylation: Coupling of the 4-piperidinemethanol intermediate with a bromomethyl benzoic acid derivative.

-

Deprotection-Oxidation: If required, oxidation of alcohol intermediates to carboxylic acids using Jones reagent or similar oxidants .

Analytical Validation

Critical quality control steps involve:

-

HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

-

NMR: Confirmation of benzylic proton environments (δ 5.1–5.3 ppm for Cbz-OCH₂) and aromatic signals from the benzoate moiety .

| Activity | Target/Application | Reference |

|---|---|---|

| Anticancer | Tubulin polymerization inhibition | |

| Neuroprotective | NMDA receptor antagonism | |

| Antithrombotic | Factor Xa inhibition |

These associations position the compound as a candidate for hit-to-lead optimization in oncology and CNS disorders.

Future Directions

Advancements in computational chemistry and high-throughput screening could elucidate precise molecular targets. Additionally, prodrug strategies—such as esterification of the carboxylic acid—may improve blood-brain barrier penetration for neurological applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume